molecular formula C7H10N4 B034467 3-(Pyrrolidin-1-yl)-1,2,4-triazine CAS No. 110829-36-2

3-(Pyrrolidin-1-yl)-1,2,4-triazine

Cat. No.: B034467
CAS No.: 110829-36-2
M. Wt: 150.18 g/mol
InChI Key: YNSURLSIKKBOSL-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-yl)-1,2,4-triazine is a useful research compound. Its molecular formula is C7H10N4 and its molecular weight is 150.18 g/mol. The purity is usually 95%.
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Biological Activity

3-(Pyrrolidin-1-yl)-1,2,4-triazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound based on various research findings.

Chemical Structure and Synthesis

This compound is characterized by a triazine ring substituted with a pyrrolidine moiety. The synthesis of this compound typically involves the reaction of pyrrolidine with appropriate triazine precursors. Various synthetic pathways have been optimized to enhance yield and purity, with some studies reporting yields between 87% to 94% for related derivatives .

Biological Activity Overview

The biological activity of this compound derivatives has been extensively studied, particularly their antimicrobial and anticancer properties. The following sections detail the findings from various studies.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of this compound and its derivatives:

  • Antibiotic Efficacy : A series of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives exhibited promising activity against drug-resistant strains of Staphylococcus aureus, Mycobacterium tuberculosis, and Bacillus anthracis at non-cytotoxic concentrations .
CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
22hStaphylococcus aureus15 μM
12jMycobacterium tuberculosis47 μM

These findings suggest that modifications in the aryl substituents significantly influence the antibacterial potency.

Antifungal Activity

In addition to antibacterial properties, studies have also evaluated the antifungal activity of related triazine compounds:

  • In Vitro Testing : Compounds were tested against various fungal strains such as Candida albicans, Fusarium oxysporum, and Aspergillus niger. Results indicated varying degrees of antifungal activity, with some derivatives showing effective inhibition at low concentrations .

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays:

  • Cell Line Studies : Research involving human cancer cell lines (e.g., MCF-7 for breast cancer) indicated that certain derivatives exhibited cytotoxic effects. However, specific compounds did not show significant kinase inhibition which is often a target for anticancer drugs .
CompoundCell LineObserved Activity
AcyclonucleosidesMCF-7 (breast cancer)No significant cytotoxicity observed
Pyrazolo derivativesK562 (leukemia)Moderate inhibition of cell growth

Case Study 1: Antibiotic Development

A study focused on lead optimization for developing novel antibiotics highlighted the effectiveness of certain triazine derivatives against resistant bacterial strains. The synthesized compounds were screened using high-throughput methods that led to the identification of several promising candidates with potent antibacterial activity .

Case Study 2: Anticancer Screening

Another investigation assessed a series of pyrazolo[4,3-e][1,2,4]triazines for their anticancer properties. Although some compounds showed activity against specific cancer cell lines, they lacked significant inhibition against key protein kinases involved in cancer progression .

Properties

IUPAC Name

3-pyrrolidin-1-yl-1,2,4-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c1-2-6-11(5-1)7-8-3-4-9-10-7/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSURLSIKKBOSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.